molecular formula C20H22ClN5O2 B2734257 3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938762-80-2

3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2734257
CAS RN: 938762-80-2
M. Wt: 399.88
InChI Key: ZXMKJDUEKLEWQE-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its antidepressant-like properties and safety profile . The molecular formula of the compound is C20H22ClN5O2 .


Molecular Structure Analysis

The compound is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The molecular weight of the compound is 399.874 Da .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H22ClN5O2 and an average mass of 399.874 Da . Unfortunately, specific physical and chemical properties like melting point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

  • Compounds with a purine-2,4-dione nucleus, including structures similar to 3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This suggests potential applications in addressing neurological and psychiatric conditions. These compounds also exhibit a spectrum of receptor activities, indicating potential for developing targeted therapeutics (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

  • Certain derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which are structurally related to the compound , have demonstrated potential as antidepressant and anxiolytic agents in preclinical studies. This highlights the possibility of using these compounds in the treatment of mood disorders (Zagórska et al., 2009).

Synthesis and Properties

  • Research into the synthesis and properties of mesoionic purinone analogs, closely related to the specified compound, has been conducted to understand their chemical behavior and potential therapeutic applications. These studies contribute to the broader understanding of purine derivatives in medicinal chemistry (Coburn & Taylor, 1982).

Antiviral Activity

  • Imidazo[2,1-f]purine-2,4-dione derivatives have been evaluated for antiviral activity against viruses like herpes, rhino, and parainfluenza in tissue culture. This research points to potential applications in antiviral therapy (Kim et al., 1978).

Mechanism of Action

The compound has been studied for its antidepressant-like properties. It has been found to exhibit intrinsic activity at different signaling pathways coupled to serotonin 5-HT1A receptor . The antidepressant-like activity was observed in animal models through in vitro and in vivo experiments .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-12(2)9-24-13(3)10-25-16-17(22-19(24)25)23(4)20(28)26(18(16)27)11-14-7-5-6-8-15(14)21/h5-8,10,12H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMKJDUEKLEWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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